3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.03705692 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Derivatives : The synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from related compounds demonstrates a method to create a variety of derivatives with potential antimicrobial activity. These derivatives are synthesized through reactions involving specific precursors and conditions, leading to compounds with established structures through NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).
Photoluminescent Properties : Research into 3,4-ethylenedioxythiophene (EDOT) derivatives, closely related to the core structure of the compound , focuses on their synthesis and the investigation of photoluminescent properties. This research paves the way for potential applications in electronic and optoelectronic devices (Pepitone et al., 2003).
Biological Activities
Antimicrobial Activities : Compounds synthesized from 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one derivatives have been evaluated for their antimicrobial activities. Studies suggest that these compounds show promising results against various microbial strains, indicating potential for therapeutic applications (Wardkhan et al., 2008).
Cycloaddition Reactions and Antimicrobial Testing : The cycloaddition reactions of 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones and their evaluation for antimicrobial activities highlight the chemical versatility and potential utility of these compounds in developing new antimicrobial agents (Ead et al., 1990).
Theoretical Studies and Applications
- Docking Studies : Docking studies on the synthesized derivatives provide insights into their molecular interactions and mechanisms of action, particularly in relation to their antimicrobial properties. These studies are crucial for understanding how the compounds interact at the molecular level and can inform the development of more effective drugs (Spoorthy et al., 2021).
Properties
IUPAC Name |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-21-14-6-5-12(10-15(14)22-2)7-8-19-17(20)16(25-18(19)23)11-13-4-3-9-24-13/h3-6,9-11H,7-8H2,1-2H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLAZWOXRJLAF-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CS3)SC2=S)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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